3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-(ethylamino)propan-1-ol
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Overview
Description
3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-(ethylamino)propan-1-ol is an organic compound that features a benzodioxin ring system attached to a propanol chain with an ethylamino substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-(ethylamino)propan-1-ol typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Attachment of the Propanol Chain: The benzodioxin ring can be functionalized with a propanol chain through nucleophilic substitution reactions.
Introduction of the Ethylamino Group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the propanol chain.
Reduction: Reduction reactions can target the ethylamino group or other reducible functional groups.
Substitution: The benzodioxin ring and the propanol chain can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, halogenating agents, and strong bases are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the benzodioxin ring or propanol chain.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-(ethylamino)propan-1-ol would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The benzodioxin ring system could facilitate binding to hydrophobic pockets, while the ethylamino group might form hydrogen bonds or ionic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-(methylamino)propan-1-ol: Similar structure with a methylamino group instead of an ethylamino group.
3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-(dimethylamino)propan-1-ol: Contains a dimethylamino group.
3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-(propylamino)propan-1-ol: Features a propylamino group.
Uniqueness
The uniqueness of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-(ethylamino)propan-1-ol lies in its specific combination of functional groups, which may confer distinct biological or chemical properties compared to its analogs. The ethylamino group, in particular, could influence its pharmacokinetics and binding affinity to biological targets.
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-(ethylamino)propan-1-ol |
InChI |
InChI=1S/C13H19NO3/c1-2-14-10(7-8-15)13-9-16-11-5-3-4-6-12(11)17-13/h3-6,10,13-15H,2,7-9H2,1H3 |
InChI Key |
CTHHDISIMLYCNP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CCO)C1COC2=CC=CC=C2O1 |
Origin of Product |
United States |
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